molecular formula C11H13BrF3N3O B5862720 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE

Cat. No.: B5862720
M. Wt: 340.14 g/mol
InChI Key: IBDCYNUTWVDZPY-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE
  • 2-[4-BROMO-5-ETHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3O/c1-7-9(12)10(11(13,14)15)16-18(7)6-8(19)17-4-2-3-5-17/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDCYNUTWVDZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCC2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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